Cas no 10467-31-9 (2-acetamido-3-(1H-imidazol-4-yl)propanamide)

2-Acetamido-3-(1H-imidazol-4-yl)propanamide is a synthetic organic compound featuring an acetamido group and an imidazole moiety, making it a versatile intermediate in pharmaceutical and biochemical research. Its structural characteristics, including the imidazole ring, contribute to potential biological activity, particularly in enzyme inhibition or receptor modulation. The compound's well-defined molecular framework allows for precise modifications, facilitating its use in drug discovery and development. High purity and stability under standard conditions ensure reliable performance in experimental applications. Its compatibility with common organic solvents further enhances its utility in synthetic chemistry. This compound is particularly valuable for researchers exploring histidine analogs or designing novel bioactive molecules.
2-acetamido-3-(1H-imidazol-4-yl)propanamide structure
10467-31-9 structure
Product Name:2-acetamido-3-(1H-imidazol-4-yl)propanamide
CAS No:10467-31-9
MF:
MW:
CID:4569485
PubChem ID:23273868
Update Time:2025-10-29

2-acetamido-3-(1H-imidazol-4-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-Acetamido-3-(1H-imidazol-4-yl)propanamide
    • 1H-Imidazole-5-propanamide, α-(acetylamino)-
    • 2-acetamido-3-(1H-imidazol-4-yl)propanamide

2-acetamido-3-(1H-imidazol-4-yl)propanamide Pricemore >>

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Additional information on 2-acetamido-3-(1H-imidazol-4-yl)propanamide

Comprehensive Overview of 2-acetamido-3-(1H-imidazol-4-yl)propanamide (CAS No. 10467-31-9): Properties, Applications, and Research Insights

2-acetamido-3-(1H-imidazol-4-yl)propanamide, identified by its CAS number 10467-31-9, is a specialized organic compound garnering significant attention in biochemical and pharmaceutical research. This molecule features a unique structural combination of an acetamido group and an imidazole ring, making it a versatile intermediate in synthetic chemistry. Its molecular formula, C8H12N4O2, reflects a balanced hydrophilicity-lipophilicity profile, which is critical for drug design and biomolecular interactions.

Recent studies highlight the compound's role in modulating enzyme activity, particularly in pathways involving histidine metabolism and signal transduction. Researchers are actively exploring its potential as a precursor for bioactive molecules, with applications ranging from neurological disorders to anti-inflammatory agents. The imidazole moiety, a hallmark of this compound, is known to participate in hydrogen bonding and metal coordination, traits highly valued in medicinal chemistry.

From a synthetic perspective, 2-acetamido-3-(1H-imidazol-4-yl)propanamide is synthesized via multi-step organic reactions, often involving protecting group strategies to ensure regioselectivity. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to verify its purity, which is crucial given its use in high-value research. The compound's stability under physiological pH conditions further enhances its utility in in vitro and in vivo studies.

In the context of current scientific trends, this compound aligns with the growing demand for small-molecule modulators targeting protein-protein interactions. Its structural features make it a candidate for fragment-based drug discovery, a hot topic in AI-driven pharmaceutical research. Computational models frequently utilize such scaffolds to predict binding affinities, leveraging machine learning algorithms to accelerate lead optimization.

Industrial applications of CAS 10467-31-9 extend to cosmeceuticals, where its derivatives exhibit antioxidant properties. Consumer interest in "clean label" ingredients has spurred investigations into its natural occurrence and sustainable production methods. Additionally, its compatibility with green chemistry principles positions it favorably in environmentally conscious markets.

Frequently asked questions in academic circles revolve around the compound's solubility profile and scalable synthesis. Recent patents disclose novel crystallization techniques to improve yield, addressing a key challenge in commercial production. Meanwhile, its structure-activity relationships (SAR) remain a focal point for researchers aiming to enhance selectivity in target engagement.

From an SEO perspective, terms like "imidazole derivatives in drug discovery" and "acetamido-propanamide applications" reflect common search queries. The compound's relevance to personalized medicine and biomarker development further amplifies its online visibility. Cross-disciplinary studies linking it to gut microbiome modulation have also emerged as a trending topic.

In summary, 2-acetamido-3-(1H-imidazol-4-yl)propanamide represents a nexus of innovation across multiple scientific domains. Its dual functionality as a research tool and therapeutic precursor underscores its value in contemporary science, while its adaptability to cutting-edge technologies like CRISPR-based screening ensures its enduring relevance.

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